molecular formula C7H11BrO3 B13021211 Methyl 3-bromo-4-methyl-2-oxopentanoate

Methyl 3-bromo-4-methyl-2-oxopentanoate

Cat. No.: B13021211
M. Wt: 223.06 g/mol
InChI Key: GRONMJQFTUFGNG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methyl-2-oxopentanoate (CAS: Not explicitly provided) is a brominated α-keto ester characterized by a methyl ester group, a ketone at the 2-position, and a bromine substituent at the 3-position of a branched aliphatic chain. It is synthesized via a procedure involving isobutyraldehyde, yielding a yellow oil with a moderate 27% yield under optimized conditions . This compound is primarily utilized in dynamic kinetic asymmetric cross-benzoin additions, highlighting its role in stereoselective organic synthesis . Its reactivity is driven by the electron-withdrawing ketone and ester groups, which activate the bromine for nucleophilic substitution or elimination reactions.

Properties

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

methyl 3-bromo-4-methyl-2-oxopentanoate

InChI

InChI=1S/C7H11BrO3/c1-4(2)5(8)6(9)7(10)11-3/h4-5H,1-3H3

InChI Key

GRONMJQFTUFGNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Bromination of Levulinic Acid in Methanol

The most commonly reported method for preparing this compound involves the bromination of levulinic acid or its methyl ester in methanol under reflux conditions.

  • Starting Material: Levulinic acid (4-oxopentanoic acid) or methyl levulinate.
  • Reagent: Bromine (Br2) dissolved in methanol.
  • Reaction Conditions: Heating under reflux for approximately 0.4 hours (25 minutes).
  • Mechanism: Electrophilic bromination occurs at the 3-position of the levulinic acid derivative, facilitated by the enolizable ketone group.
  • Workup: After reaction completion, the mixture is neutralized, and the product is extracted with ethyl acetate. The organic layers are combined and evaporated under reduced pressure to yield a mixture of alkyl-3-bromolevulinate and alkyl-5-bromolevulinate.
  • Yield: High yields reported, e.g., 96.6% of a colorless oily substance suitable for further use without purification.

This method is described in patent WO2006/48236 and chemical synthesis databases, highlighting its efficiency and scalability for industrial applications.

Esterification of 3-Bromo-4-methyl-2-oxopentanoic Acid

An alternative approach involves first synthesizing 3-bromo-4-methyl-2-oxopentanoic acid, followed by esterification with methanol.

  • Starting Material: 3-bromo-4-methyl-2-oxopentanoic acid.
  • Esterification: Acid-catalyzed esterification using methanol and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions: Reflux at 80–100°C for several hours to ensure complete conversion.
  • Purification: The crude ester is purified by distillation or recrystallization to obtain high purity this compound.

This method is typical for ester synthesis and allows for control over purity and scale, especially in industrial settings.

Industrial Production Considerations

  • Large-Scale Reactors: Industrial synthesis employs reactors with precise temperature and pressure control to maintain consistent product quality.
  • Purification Techniques: Distillation, recrystallization, and chromatographic methods are used to achieve high purity.
  • Solvent Recovery: Methanol and ethyl acetate solvents are often recovered and recycled to improve process sustainability.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Reagents & Catalysts Reaction Conditions Yield (%) Notes
Bromination of Levulinic Acid in Methanol Levulinic acid or methyl levulinate Bromine in methanol Reflux, ~25 min ~96.6 High yield, simple workup, scalable
Esterification of 3-Bromo Acid 3-bromo-4-methyl-2-oxopentanoic acid Methanol, H2SO4 or p-TsOH Reflux, 80–100°C, several hrs High (not specified) Allows purity control, industrial use
Direct Bromination of Methyl Levulinate Methyl levulinate Bromine, methanol Heating/reflux High Produces mixture of bromolevulinates

Detailed Research Findings and Analysis

  • Selectivity: Bromination selectively occurs at the 3-position due to the keto-enol tautomerism of levulinic acid derivatives, favoring electrophilic substitution at the α-position to the ketone.
  • Reaction Time and Temperature: Short reaction times (~25 minutes) under reflux are sufficient to achieve high conversion, minimizing side reactions such as overbromination or decomposition.
  • Solvent Role: Methanol acts both as solvent and reactant, facilitating ester formation during bromination.
  • Product Mixture: The reaction may yield a mixture of 3-bromo and 5-bromo isomers; however, the 3-bromo isomer predominates and can be isolated effectively.
  • Purification: The product is typically obtained as an oily liquid and can be used directly or purified further depending on application requirements.
  • Industrial Viability: The method's simplicity, high yield, and mild conditions make it suitable for scale-up in pharmaceutical and fine chemical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-2-oxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of methyl 4-methyl-2-oxopentanoate derivatives.

    Reduction: Formation of methyl 3-bromo-4-methyl-2-hydroxypentanoate.

    Oxidation: Formation of methyl 3-bromo-4-methyl-2-oxopentanoic acid.

Scientific Research Applications

Methyl 3-bromo-4-methyl-2-oxopentanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methyl-2-oxopentanoate involves its reactivity due to the presence of the bromine atom and the ketone group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ketone group can undergo reduction and oxidation reactions. These functional groups allow the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Methyl 3-bromo-4-methyl-2-oxopentanoate:

Compound Name Key Functional Groups Structural Features Physical State
This compound Bromine, α-keto ester, methyl branch Aliphatic chain with Br and ketone Yellow oil
2-Bromo-4'-methoxyacetophenone Bromine, ketone, methoxy aryl group Aromatic ring with Br and methoxy Solid (inferred)
Methyl 3-methyl-4-oxopentanoate α-keto ester, methyl branch Aliphatic chain lacking bromine Liquid (inferred)

Key Observations :

  • Bromine Position: The target compound’s aliphatic bromine contrasts with 2-bromo-4'-methoxyacetophenone’s aromatic bromine. Aliphatic bromides typically exhibit higher reactivity in SN2 reactions due to less steric hindrance and better leaving-group ability .
  • Ketone Placement: The α-keto group in the target compound enhances electrophilicity at the adjacent carbon, unlike the β-keto configuration in Methyl 3-methyl-4-oxopentanoate, which may alter tautomerization and stability .

Comparative Insights :

  • The bromine in the target compound enables versatile C–Br bond functionalization, making it superior for stereoselective transformations compared to non-brominated analogs like Methyl 3-methyl-4-oxopentanoate.
  • Aromatic bromides (e.g., 2-bromo-4'-methoxyacetophenone) are less reactive in aliphatic substitution but valuable in coupling reactions .

Physical and Chemical Properties

  • Molecular Weight: The bromine substituent increases the molecular weight of this compound (~223 g/mol) compared to its non-brominated counterpart (~144 g/mol) .
  • Polarity : The α-keto ester group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DCM, used in its synthesis ).
  • Stability : Brominated aliphatic compounds may exhibit lower thermal stability than aromatic analogs due to weaker C–Br bonds.

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